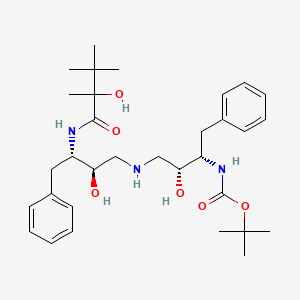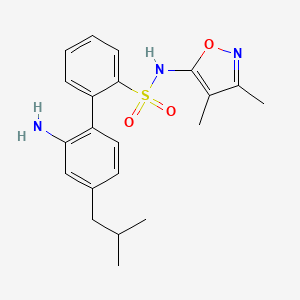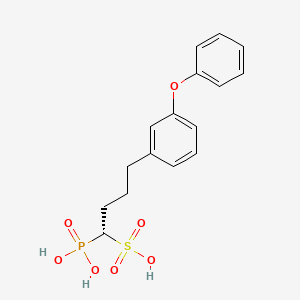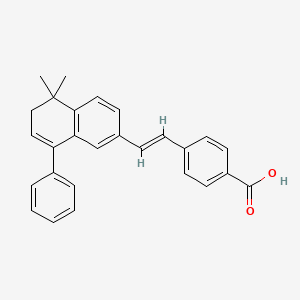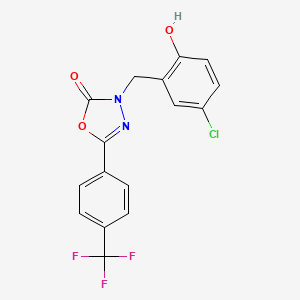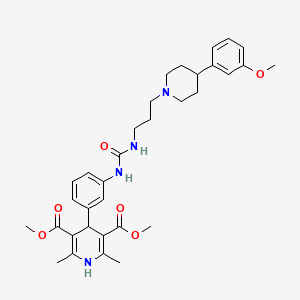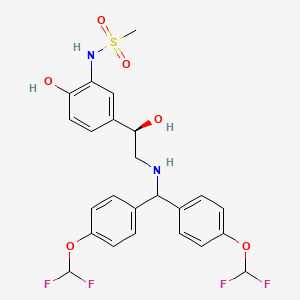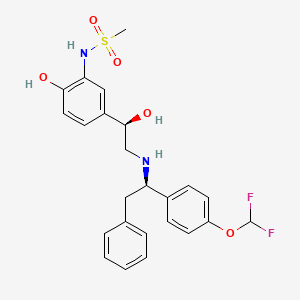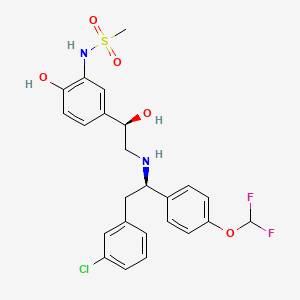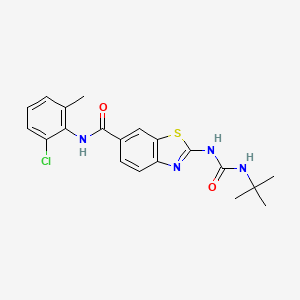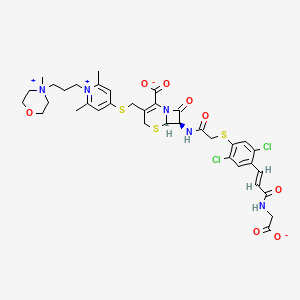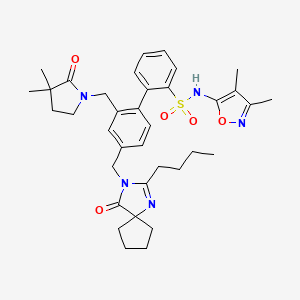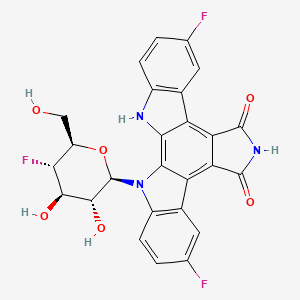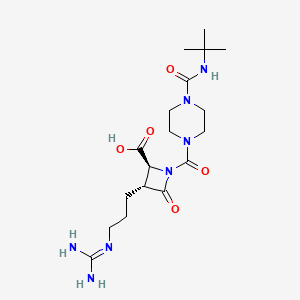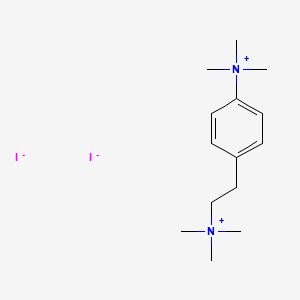
AMMONIUM, (p-(TRIMETHYLAMMONIO)PHENETHYL)TRIMETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide is a bioactive chemical.
Applications De Recherche Scientifique
Crystal Structure Analysis : A study by Barlow et al. (1989) compared the crystal structures of several substituted phenethylammonium salts, including trimethyl(phenethyl)ammonium iodide, providing insights into their biological activities, particularly their nicotine-like effects (Barlow et al., 1989).
Chemical Synthesis : Templ and Schnürch (2022) described the use of phenyl trimethylammonium iodide as a methylating agent for introducing a CH3 group in α-position to a carbonyl group. This method offers advantages such as being nonvolatile and noncancerogenic (Templ & Schnürch, 2022).
Material Synthesis : Jiao et al. (2014) synthesized self n-doped fullerene ammonium derivatives, demonstrating their use in inverted polymer solar cells, highlighting the potential in solar energy technology (Jiao et al., 2014).
X-ray Contrast Agents : Ootegham et al. (1976) synthesized bis(quaternary ammonium) compounds with iodinated benzyl moieties, evaluating them for binding to cartilaginous material and radiocontrast characteristics (Ootegham et al., 1976).
Flocculation in Wastewater Treatment : Sun et al. (2021) studied the synthesis and evaluation of a cationic flocculant for coal chemical wastewater treatment. This highlights the application in environmental science and engineering (Sun et al., 2021).
Thermal Stability in Electrochemical Applications : Ahn et al. (2017) investigated the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors, relevant for energy storage technologies (Ahn et al., 2017).
Medical Imaging : Chansaenpak et al. (2016) synthesized [(18) F]-Ammonium BODIPY dyes for potential use in positron emission tomography (PET) myocardial perfusion imaging, demonstrating the application in medical diagnostic imaging (Chansaenpak et al., 2016).
Ion Mobility Studies : Kim et al. (2008) conducted an experimental and theoretical investigation into the correlation between mass and ion mobility for various ammonium cations, which is important for understanding ion transport in various contexts (Kim et al., 2008).
Electrochromic Materials : Chang et al. (2022) discussed the creation of photochromic and electrochromic hydrogels based on ammonium-functionalized thienoviologen derivatives, with potential applications in smart materials and display technologies (Chang et al., 2022).
Propriétés
Numéro CAS |
27389-67-9 |
|---|---|
Nom du produit |
AMMONIUM, (p-(TRIMETHYLAMMONIO)PHENETHYL)TRIMETHYL-, DIIODIDE |
Formule moléculaire |
C14H26I2N2 |
Poids moléculaire |
476.18 g/mol |
Nom IUPAC |
trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H26N2.2HI/c1-15(2,3)12-11-13-7-9-14(10-8-13)16(4,5)6;;/h7-10H,11-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
DIZOIPNFCMPXFR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



